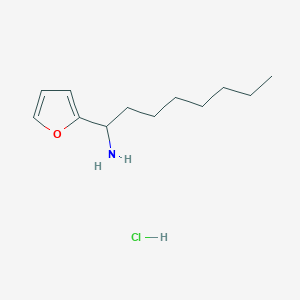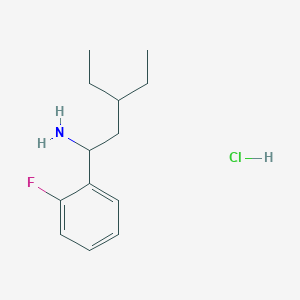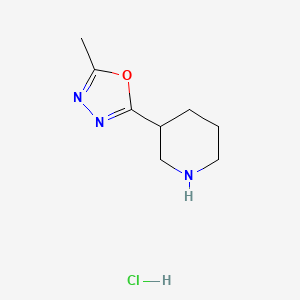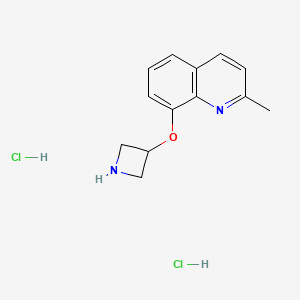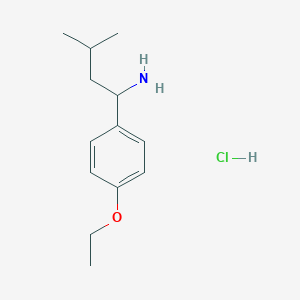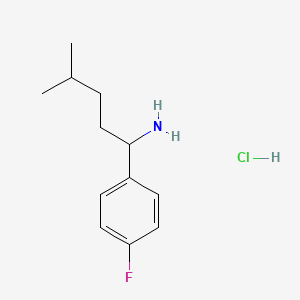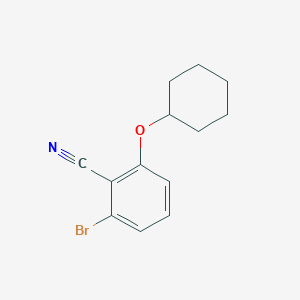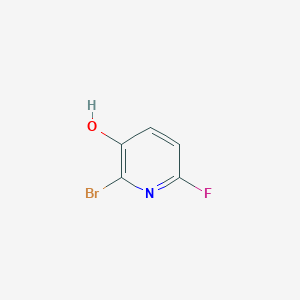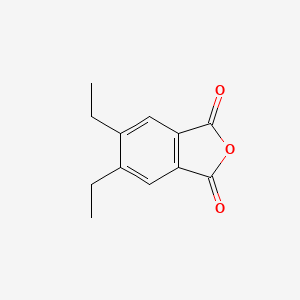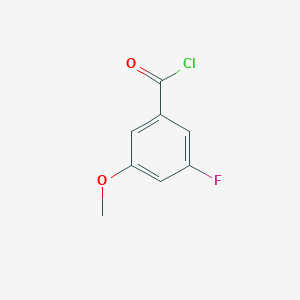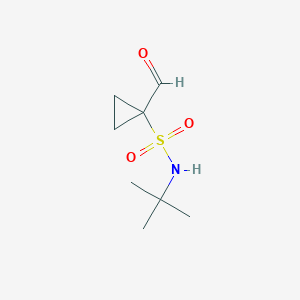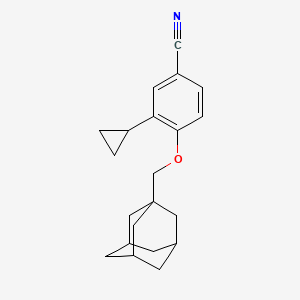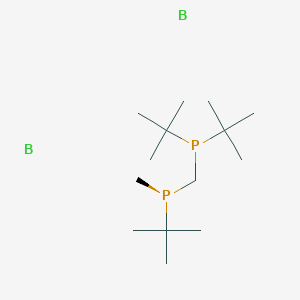
(R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane
Overview
Description
(R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane is a useful research compound. Its molecular formula is C14H32B2P2 and its molecular weight is 284 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrogenation Catalyst
Rhodium complexes utilizing (R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane) as ligands have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of functionalized alkenes. These catalysts are pivotal for the production of chiral pharmaceutical ingredients, showcasing their significant role in medicinal chemistry. The ligand's air-stable nature and resistance to oxidation make it particularly valuable for practical applications in laboratory settings and industry (Imamoto et al., 2012).
Mechanistic Insights into Asymmetric Catalysis
In-depth studies have been conducted to elucidate the mechanisms underlying the asymmetric hydrogenation processes catalyzed by rhodium complexes of this ligand. Investigations include NMR experiments and DFT computations, providing valuable insights into the reaction pathways and factors influencing enantioselectivity. Such research contributes to a deeper understanding of asymmetric catalysis, facilitating the development of more efficient and selective synthetic methods (Gridnev et al., 2014).
Application in Synthesis of Chiral Compounds
The ligand has been successfully applied in the synthesis of chiral compounds, demonstrating its versatility and effectiveness in organic synthesis. The rhodium complex of this ligand has been used to achieve nearly perfect enantioselectivity in the hydrogenation of various substrates. This capability is critical for the synthesis of chiral compounds, which are important in the development of drugs and other bioactive molecules (Gridnev et al., 2008).
Advances in Ligand Design and Catalysis
Further advancements in the design of P-chiral phosphine ligands based on (R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane) have led to the development of new ligands with enhanced properties. These ligands exhibit improved enantioselectivity and catalytic activity in reactions such as asymmetric hydrogenation, underscoring the ongoing innovation in the field of catalysis (Sawatsugawa et al., 2019).
Properties
InChI |
InChI=1S/C14H32P2.2B/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;;/h11H2,1-10H3;;/t15-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGMZOOWKRICDJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B].[B].CC(C)(C)[P@@](C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32B2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


